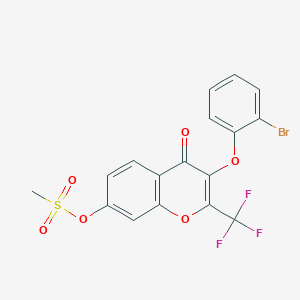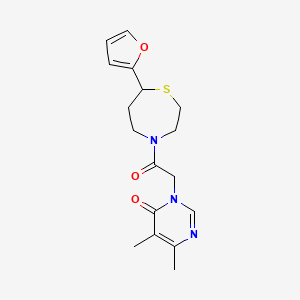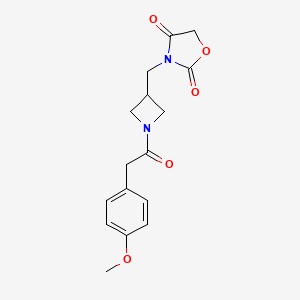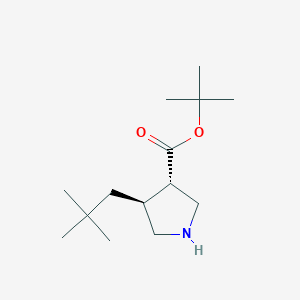
Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is a compound that has been widely used in scientific research due to its unique properties. It is a chiral compound that has two enantiomers, (3S,4S) and (3R,4R), and has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is not fully understood. However, it has been shown to modulate the activity of certain enzymes and receptors in the central nervous system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine, which may contribute to its therapeutic effects in diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in lab experiments is its high enantiomeric purity, which allows for accurate and reproducible results. However, one limitation is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in scientific research. One potential direction is the development of new therapeutic applications in diseases such as multiple sclerosis and Huntington's disease. Another direction is the exploration of its use as a chiral ligand in asymmetric catalysis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion
In conclusion, tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is a compound that has been widely used in scientific research due to its unique properties. Its high enantiomeric purity allows for accurate and reproducible results, and it has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate involves the reaction of tert-butyl (S)-4-chloro-2,2-dimethylbutanoate with (S)-proline in the presence of a base. This reaction results in the formation of the desired compound in high yield and enantiomeric purity.
Aplicaciones Científicas De Investigación
Tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been used in various scientific research applications. It has been shown to have potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used as a chiral ligand in asymmetric catalysis.
Propiedades
IUPAC Name |
tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-13(2,3)7-10-8-15-9-11(10)12(16)17-14(4,5)6/h10-11,15H,7-9H2,1-6H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSAZSIUWOGBAP-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)
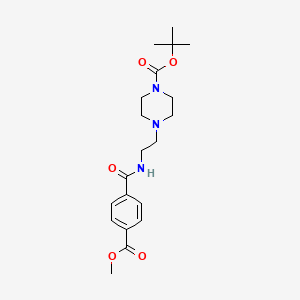
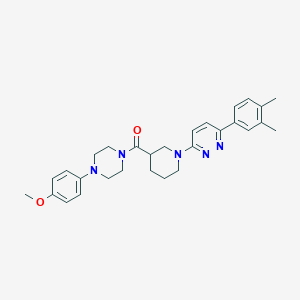
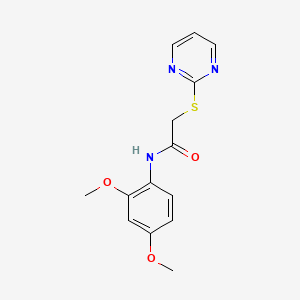
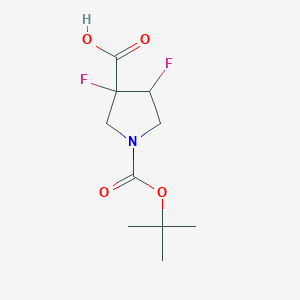
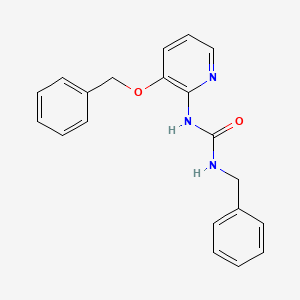
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2891574.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2891576.png)
